

# Early Clinical Trials of Butaclamol in Schizophrenia: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butaclamol*

Cat. No.: *B1668076*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early clinical trials of **Butaclamol**, a dibenzocycloheptene derivative, for the treatment of schizophrenia. **Butaclamol** emerged as a potent antipsychotic agent, and its early evaluation in the 1970s provided valuable insights into its efficacy, safety profile, and mechanism of action. This document synthesizes available data from key clinical studies, focusing on quantitative outcomes, experimental methodologies, and the underlying pharmacological pathways.

## Core Findings from Early Clinical Evaluation

**Butaclamol** demonstrated significant antipsychotic effects in both newly admitted and chronic schizophrenic patients.<sup>[1][2][3]</sup> Its efficacy was found to be comparable to standard neuroleptics of the time, such as fluphenazine and chlorpromazine.<sup>[2][3]</sup> However, a prominent and recurring observation across studies was **Butaclamol**'s strong propensity to induce extrapyramidal side effects (EPS).<sup>[1][2][3]</sup>

## Summary of Key Clinical Trials

The early clinical development of **Butaclamol** for schizophrenia was primarily defined by three key studies: an initial open-label trial followed by two controlled studies comparing it against established antipsychotics.

**Table 1: Overview of Key Early Clinical Trials of  
Butaclamol in Schizophrenia**

| Study Identifier               | Study Design                      | Patient Population                    | N  | Primary Endpoints                                                         | Comparat or             | Key Findings                                                                                                    |
|--------------------------------|-----------------------------------|---------------------------------------|----|---------------------------------------------------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------|
| Hollister et al. (1975)<br>[1] | Uncontrolled, Open-Label          | Newly admitted schizophrenic patients | 13 | Clinical Global Impression s (CGI), Brief Psychiatric Rating Scale (BPRS) | None                    | Demonstrated antipsychotic effects; high incidence of extrapyramidal side effects.                              |
| Nestoros et al. (1978)<br>[2]  | Double-Blind, Standard-Controlled | Newly admitted schizophrenic patients | 24 | Brief Psychiatric Rating Scale (BPRS), Psychiatric Assessment Scale (PAS) | Fluphenazine            | Efficacy comparable to fluphenazine; significant improvement in BPRS and PAS scores.                            |
| Clark et al. (1977)[3]         | Double-Blind, Placebo-Controlled  | Chronic schizophrenic patients        | -  | Brief Psychiatric Rating Scale (BPRS)                                     | Chlorpromazine, Placebo | Significant antipsychotic activity comparable to chlorpromazine; much higher incidence of extrapyramidal signs. |

## Detailed Experimental Protocols

While the full-text publications of these early trials are not readily available, the following experimental protocols have been reconstructed from the detailed abstracts.

### **Hollister et al. (1975): Uncontrolled Evaluation in Newly Admitted Schizophrenics**

- Objective: To conduct an initial evaluation of the antipsychotic efficacy and safety of **Butaclamol** in acutely ill schizophrenic patients.
- Participants: 13 newly admitted male patients diagnosed with schizophrenia.
- Inclusion/Exclusion Criteria: Specific criteria are not detailed in the abstract.
- Dosing Regimen: **Butaclamol** hydrochloride was administered with maximal daily doses reaching 30 mg. The titration schedule is not specified.
- Outcome Measures: Clinical improvement was assessed using psychiatric rating scales, though the specifics of the BPRS version or other scales used are not mentioned. A key focus was the observation and reporting of adverse effects, particularly extrapyramidal symptoms.
- Statistical Analysis: As an uncontrolled study, the analysis was primarily descriptive, focusing on the clinical response of individual patients and the incidence of side effects.

### **Nestoros et al. (1978): A 16-Week, Standard-Controlled, Double-Blind Study**

- Objective: To compare the efficacy and safety of **Butaclamol** with fluphenazine in newly admitted schizophrenic patients.
- Participants: 24 newly admitted patients diagnosed with schizophrenia.
- Inclusion/Exclusion Criteria: Not detailed in the abstract.

- Dosing Regimen: The specific dosages and titration schedules for **Butaclamol** and fluphenazine are not provided in the abstract.
- Outcome Measures: Efficacy was assessed using the Brief Psychiatric Rating Scale (BPRS) and the Psychiatric Assessment Scale (PAS). Specific BPRS factor scores (activation, anergia, thought disturbance, and hostile/suspiciousness) were also analyzed. Adverse effects were systematically recorded for both treatment groups.
- Statistical Analysis: The study employed statistical analyses to compare the changes in BPRS and PAS scores between the **Butaclamol** and fluphenazine groups over the 16-week trial period.

## Clark et al. (1977): Evaluation in Chronic Schizophrenic Patients

- Objective: To evaluate the antipsychotic efficacy and safety of **Butaclamol** in chronic schizophrenic patients, with comparisons to chlorpromazine and placebo.
- Participants: Chronic schizophrenic patients. The total number of participants is not specified in the abstract.
- Inclusion/Exclusion Criteria: Not detailed in the abstract.
- Dosing Regimen: **Butaclamol** doses of up to 50 mg/day were used. The abstract suggests a more reasonable maintenance dose may be in the range of 5 to 20 mg/day.
- Outcome Measures: Antipsychotic activity was the primary outcome, likely measured by changes in BPRS scores. The incidence and severity of adverse effects, particularly extrapyramidal signs, were also key endpoints.
- Statistical Analysis: The study was designed to allow for statistical comparisons of the efficacy and safety of **Butaclamol** against both an active comparator (chlorpromazine) and a placebo.

## Quantitative Data from Clinical Trials

Due to the unavailability of the full-text articles, a comprehensive summary of quantitative data is limited. The following tables are based on the information provided in the abstracts.

**Table 2: Efficacy Outcomes from the Nestoros et al. (1978) Trial**

| Outcome Measure                            | Butaclamol Group                      | Fluphenazine Group                    | p-value                   |
|--------------------------------------------|---------------------------------------|---------------------------------------|---------------------------|
| Change in BPRS Total Score                 | Statistically significant improvement | Statistically significant improvement | No significant difference |
| Change in PAS Total Score                  | Statistically significant improvement | Statistically significant improvement | No significant difference |
| BPRS Factor Score - Activation             | Statistically significant improvement | Not specified                         | Not specified             |
| BPRS Factor Score - Anergia                | Statistically significant improvement | Not specified                         | Not specified             |
| BPRS Factor Score - Thought Disturbance    | Statistically significant improvement | Not specified                         | Not specified             |
| BPRS Factor Score - Hostile/Suspiciousness | Statistically significant improvement | Not specified                         | Not specified             |

**Table 3: Adverse Effects Profile from Early Clinical Trials**

| Adverse Effect                   | Hollister et al.<br>(1975) | Nestoros et al.<br>(1978) -<br>Butaclamol<br>Group | Nestoros et al.<br>(1978) -<br>Fluphenazine<br>Group | Clark et al.<br>(1977) -<br>Butaclamol<br>Group |
|----------------------------------|----------------------------|----------------------------------------------------|------------------------------------------------------|-------------------------------------------------|
| Extrapyramidal<br>Symptoms (EPS) | Strong<br>propensity       | Rigidity,<br>Akathisia                             | Tremor,<br>Decreased motor<br>activity               | Much higher<br>incidence than<br>Chlorpromazine |
| Sedation/Agitatio<br>n           | Not specified              | Excitement/Agita<br>tion                           | Insomnia                                             | Not specified                                   |
| Other                            | Not specified              | Not specified                                      | Not specified                                        | Rebound<br>insomnia                             |

## Mechanism of Action: Dopamine D2 Receptor Antagonism

**Butaclamol's** antipsychotic effects are attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This mechanism is shared by other typical antipsychotics. The blockade of these receptors is thought to reduce the hyperactivity of dopaminergic pathways, which is hypothesized to underlie the positive symptoms of schizophrenia.

Below is a simplified representation of the dopamine D2 receptor signaling pathway and the inhibitory effect of **Butaclamol**.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of butaclamol in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butaclamol hydrochloride in newly admitted schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Trials of Butaclamol in Schizophrenia: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668076#early-clinical-trials-of-butaclamol-in-schizophrenia>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)